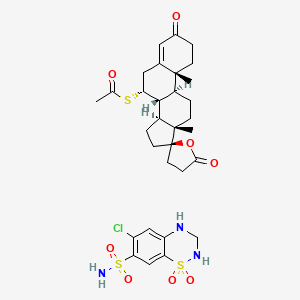

Spironolactone and hydrochlorothiazide

Beschreibung

Spironolactone is a potassium-sparing diuretic and aldosterone antagonist. It inhibits aldosterone binding to mineralocorticoid receptors in the distal renal tubules, reducing sodium reabsorption and potassium excretion. It is used for hypertension, heart failure, and conditions with secondary hyperaldosteronism (e.g., cirrhosis) .

Hydrochlorothiazide (HCTZ) is a thiazide diuretic that inhibits sodium reabsorption in the distal convoluted tubule, promoting sodium, chloride, and water excretion. It is widely prescribed for hypertension and edema but increases potassium loss .

Combination Therapy: Their fixed-dose combination (e.g., Aldactazide®) balances potassium levels: spironolactone counteracts HCTZ-induced hypokalemia, while HCTZ enhances spironolactone’s diuretic effects. This synergy reduces electrolyte imbalances and improves blood pressure control .

Eigenschaften

CAS-Nummer |

65272-36-8 |

|---|---|

Molekularformel |

C31H40ClN3O8S3 |

Molekulargewicht |

714.3 g/mol |

IUPAC-Name |

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |

InChI |

InChI=1S/C24H32O4S.C7H8ClN3O4S2/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h12,17-19,21H,4-11,13H2,1-3H3;1-2,10-11H,3H2,(H2,9,12,13)/t17-,18-,19+,21+,22-,23-,24+;/m0./s1 |

InChI-Schlüssel |

RFNRSUBWOXSCLB-FXFKJASFSA-N |

SMILES |

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Isomerische SMILES |

CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Kanonische SMILES |

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Synonyme |

Aldactazide Aldozone buthiazide, spironolactone drug combination hydrochlorothiazide-spironolactone Spiridazide |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Mechanism and Pharmacokinetic Properties

| Property | Spironolactone | Hydrochlorothiazide |

|---|---|---|

| Primary Mechanism | Aldosterone antagonist | Inhibits Na⁺/Cl⁻ cotransporter in DCT |

| Onset of Action | 2–3 days (delayed due to metabolism) | 2 hours |

| Half-life | 1.3–2 hours (parent); metabolites: 18–23 hours | 6–15 hours |

| Metabolism | Hepatic (CYP3A4) to active metabolites | Minimal hepatic metabolism |

| Excretion | Renal (45%) and fecal (55%) | Renal (95%) |

| Potassium Effect | Potassium-sparing | Potassium-wasting |

Spironolactone’s sulfur-containing metabolites (e.g., canrenone) contribute to its therapeutic effects. HCTZ’s solubility in sodium hydroxide facilitates rapid absorption .

Clinical Efficacy Comparison

Table 2: Efficacy in Hypertension and Edema

| Parameter | Spironolactone | Hydrochlorothiazide |

|---|---|---|

| BP Reduction | Superior in resistant hypertension | Moderate efficacy in mild hypertension |

| Arterial Stiffness | Significantly improves arterial compliance | Limited impact on vascular stiffness |

| Low-Renin Hypertension | First-line (reduces aldosterone activity) | Less effective unless combined with potassium-sparing agents |

| Edema Resolution | Effective in cirrhosis and heart failure | Effective in mild edema |

- Spironolactone outperforms HCTZ in reducing systolic/diastolic blood pressure (mean difference: 6–10 mmHg) and improving arterial stiffness in hypertensive patients .

- In low-renin hypertension, spironolactone reduced BP more effectively than HCTZ-triamterene combinations .

Comparison with Similar Diuretics

A. Chlorthalidone

- A thiazide-like diuretic with longer half-life (45–60 hours) than HCTZ.

- No conclusive superiority over HCTZ in BP control, but higher risk of hypokalemia .

B. Furosemide

C. Triamterene and Amiloride

- Potassium-sparing diuretics often combined with thiazides.

- Less effective than spironolactone in aldosterone-driven conditions. Triamterene lacks anti-androgenic effects .

Table 3: Key Differences Among Diuretics

| Diuretic | Potassium Effect | Preferred Use | Key Limitation |

|---|---|---|---|

| Spironolactone | Sparing | Resistant hypertension, heart failure | Hyperkalemia, hormonal side effects |

| HCTZ | Wasting | Mild hypertension | Hypokalemia, glucose intolerance |

| Chlorthalidone | Wasting | Long-term hypertension | Severe hypokalemia |

| Furosemide | Wasting | Acute edema, renal impairment | Electrolyte disturbances |

Analytical Methods and Pharmacokinetic Studies

Modern chromatographic techniques (e.g., HPLC, HPTLC) enable simultaneous quantification of spironolactone and HCTZ in formulations, even in the presence of degradants . Spectrophotometric methods (e.g., simultaneous equation technique) are cost-effective for routine analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.